molecular formula C10H7FO2 B6356215 7-Fluoronaphthalene-1,3-diol CAS No. 2460027-79-4

7-Fluoronaphthalene-1,3-diol

Cat. No.: B6356215
CAS No.: 2460027-79-4
M. Wt: 178.16 g/mol
InChI Key: BFVNQJDIGYJIDR-UHFFFAOYSA-N
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Description

7-Fluoronaphthalene-1,3-diol is an organic compound with the molecular formula C10H7FO2. It is a derivative of naphthalene, where two hydroxyl groups are positioned at the 1 and 3 positions, and a fluorine atom is attached at the 7 position.

Biochemical Analysis

Biochemical Properties

7-Fluoronaphthalene-1,3-diol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic function .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can affect gene expression and cellular metabolism. For example, in certain cell types, it can induce the expression of antioxidant genes, thereby enhancing the cell’s defense mechanisms against oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as DNA or proteins, leading to changes in their structure and function. Additionally, this compound can act as an enzyme inhibitor, blocking the activity of enzymes involved in critical metabolic pathways. This inhibition can result in altered gene expression and metabolic flux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and proliferation rates .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced antioxidant activity. At higher doses, it can become toxic, leading to adverse effects such as liver damage or oxidative stress. Threshold effects have been observed, where a specific dosage range results in a significant shift from beneficial to harmful outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within the cell. The compound’s metabolism can also impact the overall energy balance and redox state of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation. The distribution of this compound can affect its bioavailability and efficacy in different tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of this compound can determine its impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoronaphthalene-1,3-diol typically involves the fluorination of naphthalene derivatives followed by hydroxylation. One common method includes the selective fluorination of 1,3-dihydroxynaphthalene using fluorinating agents under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process generally involves large-scale fluorination and hydroxylation reactions, optimized for yield and purity .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoronaphthalene-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Fluoronaphthalene-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoronaphthalene-1,3-diol is not fully understood. its biological effects are thought to involve interactions with cellular enzymes and receptors. The hydroxyl groups may participate in hydrogen bonding, while the fluorine atom can influence the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

Uniqueness: 7-Fluoronaphthalene-1,3-diol is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its non-fluorinated analogs. The fluorine atom enhances the compound’s stability and can influence its interaction with biological targets .

Properties

IUPAC Name

7-fluoronaphthalene-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO2/c11-7-2-1-6-3-8(12)5-10(13)9(6)4-7/h1-5,12-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVNQJDIGYJIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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